molecular formula C9H8BrClF2N2 B13652270 (S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride

(S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride

Cat. No.: B13652270
M. Wt: 297.53 g/mol
InChI Key: VQTNWBNSCQWISA-WCCKRBBISA-N
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Description

(S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an aminoethyl group, bromine, and two fluorine atoms attached to a benzonitrile core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the benzonitrile core, which is then functionalized with bromine and fluorine atoms.

    Chiral Aminoethyl Group Introduction:

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The aminoethyl group can undergo oxidation to form imines or reduction to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions, with conditions tailored to the specific reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral aminoethyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(1-Aminoethyl)benzonitrile hydrochloride
  • (S)-4-(1-Aminoethyl)phenol
  • (S)-4-(1-Aminoethyl)benzoic acid

Uniqueness

(S)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties. The specific arrangement of these atoms on the benzonitrile core, along with the chiral aminoethyl group, makes this compound particularly valuable for applications requiring high specificity and selectivity.

Properties

Molecular Formula

C9H8BrClF2N2

Molecular Weight

297.53 g/mol

IUPAC Name

3-[(1S)-1-aminoethyl]-4-bromo-2,6-difluorobenzonitrile;hydrochloride

InChI

InChI=1S/C9H7BrF2N2.ClH/c1-4(14)8-6(10)2-7(11)5(3-13)9(8)12;/h2,4H,14H2,1H3;1H/t4-;/m0./s1

InChI Key

VQTNWBNSCQWISA-WCCKRBBISA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C(=C1F)C#N)F)Br)N.Cl

Canonical SMILES

CC(C1=C(C=C(C(=C1F)C#N)F)Br)N.Cl

Origin of Product

United States

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